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molecular formula C13H11N3O B8470574 3(R,S)-Phenyl-3,4-dihydro-1,4,5-triazanaphthalen-2(1H)-one

3(R,S)-Phenyl-3,4-dihydro-1,4,5-triazanaphthalen-2(1H)-one

Cat. No. B8470574
M. Wt: 225.25 g/mol
InChI Key: OZEJKXBTUYFTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05424311

Procedure details

In analogy to Example 2, but using only one mole equivalent of triethylamine, 4.45 g (27 mmol) of D/L-phenylglycine methyl ester were reacted with 3.51 g (22 mmol) of 2-chloro-3-nitropyridine. Working up and column chromatography (n-heptane/acetone/methyl t-butyl ether=5:1:1) resulted in 3.27 g (42%) of N-(3-nitro-2-pyridyl)-(D/L)-phenylglycine methyl ester of melting point 70° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.51 g
Type
reactant
Reaction Step Three
[Compound]
Name
N-(3-nitro-2-pyridyl)-(D/L)-phenylglycine methyl ester
Quantity
3.27 g
Type
solvent
Reaction Step Four
Name
n-heptane acetone methyl t-butyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.CO[C:10]([C@@H:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:11].Cl[C:21]1[C:26]([N+:27]([O-])=O)=[CH:25][CH:24]=[CH:23][N:22]=1>CCCCCCC.CC(C)=O.C(OC)(C)(C)C>[C:13]1([CH:12]2[NH:19][C:21]3[C:26](=[CH:25][CH:24]=[CH:23][N:22]=3)[NH:27][C:10]2=[O:11])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)[C@H](C1=CC=CC=C1)N
Step Three
Name
Quantity
3.51 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Four
Name
N-(3-nitro-2-pyridyl)-(D/L)-phenylglycine methyl ester
Quantity
3.27 g
Type
solvent
Smiles
Name
n-heptane acetone methyl t-butyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.CC(=O)C.C(C)(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1C(NC2=CC=CN=C2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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